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Compound of Interest

Compound Name: 10-Oxononadecanedioic acid

Cat. No.: B8223391 Get Quote

For Immediate Release

This technical guide provides predicted Nuclear Magnetic Resonance (NMR) and mass

spectrometry data for the novel compound 10-Oxononadecanedioic acid. This document is

intended for researchers, scientists, and professionals in the field of drug development and

chemical analysis. The information presented herein is generated from computational

prediction models and is intended to serve as a reference for the identification and

characterization of this molecule.

Predicted Mass Spectrometry Data
The predicted mass spectrometry data for 10-Oxononadecanedioic acid indicates a

molecular weight and key fragmentation patterns that are crucial for its identification.

Table 1: Predicted Mass Spectrometry Data for 10-Oxononadecanedioic Acid

Property Predicted Value

Molecular Formula C₁₉H₃₄O₅

Molecular Weight 342.47 g/mol

Exact Mass 342.2406 Da

Major Predicted Fragments (m/z) 325, 297, 227, 213, 185, 171, 157, 129, 115
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Predicted ¹H NMR Data
The predicted ¹H NMR spectrum of 10-Oxononadecanedioic acid provides insights into the

proton environments within the molecule. The chemical shifts are reported in parts per million

(ppm) relative to a standard reference.

Table 2: Predicted ¹H NMR Chemical Shifts for 10-Oxononadecanedioic Acid

Atom Position(s)
Predicted Chemical
Shift (ppm)

Multiplicity Integration

1 12.00 Singlet 2H

2, 18 2.35 Triplet 4H

9, 11 2.42 Triplet 4H

3, 17 1.63 Multiplet 4H

8, 12 1.57 Multiplet 4H

4-7, 13-16 1.25 - 1.35 Multiplet 16H

Predicted ¹³C NMR Data
The predicted ¹³C NMR spectrum reveals the chemical environments of the carbon atoms

within 10-Oxononadecanedioic acid.

Table 3: Predicted ¹³C NMR Chemical Shifts for 10-Oxononadecanedioic Acid
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Atom Position(s) Predicted Chemical Shift (ppm)

10 211.1

1, 19 179.5

9, 11 42.8

2, 18 34.0

8, 12 23.9

3, 17 24.7

4, 16 29.0

5, 15 29.1

6, 14 29.2

7, 13 29.3

Experimental Protocols
The predicted spectroscopic data presented in this guide were obtained using established

computational chemistry methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy Prediction:

The ¹H and ¹³C NMR spectra were predicted using a web-based NMR prediction engine. The

prediction algorithm utilizes a combination of empirical data from a large spectral database and

incremental calculations based on the chemical structure. The structure of 10-
Oxononadecanedioic acid was input as a SMILES (Simplified Molecular-Input Line-Entry

System) string, and the prediction was performed for a standard solvent (CDCl₃) at a default

spectrometer frequency.

Mass Spectrometry (MS) Prediction:

The exact mass was calculated based on the molecular formula C₁₉H₃₄O₅. The predicted

fragmentation pattern was determined by analyzing the structure of 10-Oxononadecanedioic
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acid and applying known mass spectrometry fragmentation rules for dicarboxylic acids and

long-chain ketones. Key predicted fragmentation mechanisms include:

Alpha-cleavage: Cleavage of the C-C bonds adjacent to the carbonyl group of the ketone.

McLafferty Rearrangement: A characteristic fragmentation of carbonyl compounds.

Decarboxylation: Loss of CO₂ from the carboxylic acid groups.

Loss of water: Dehydration from the carboxylic acid groups.

Logical Workflow for Spectroscopic Prediction
The following diagram illustrates the logical workflow employed for the prediction and analysis

of the spectroscopic data for 10-Oxononadecanedioic acid.
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Caption: Workflow for predicting and compiling spectroscopic data.

To cite this document: BenchChem. [Predicted Spectroscopic Data for 10-
Oxononadecanedioic Acid: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available
at: [https://www.benchchem.com/product/b8223391#predicted-nmr-and-mass-spectrometry-
data-for-10-oxononadecanedioic-acid]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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